molecular formula C14H9ClF2N2OS2 B2652064 (E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851079-91-9

(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2652064
CAS No.: 851079-91-9
M. Wt: 358.81
InChI Key: GCGYBMYFROQNEO-NBVRZTHBSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined based on their C, H, and N analysis .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research on similar compounds, like thiazolo[5,4-d]pyrimidines, involves using reagents like ethyl chloroformate for facile ring closure, leading to various derivatives with potential biological activity (El-bayouki & Basyouni, 1988).

  • Molecular Structure Analysis : Compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which share structural similarities, are synthesized and characterized using spectroscopic methods such as IR, ~1H NMR, and MS spectra (Li-jua, 2015).

Biological Activities and Applications

  • Antimicrobial Properties : Certain carboxamide derivatives, resembling the chemical structure , have been synthesized and evaluated for antimicrobial activities, showing promise in this field (Patil et al., 2011).

  • Anticancer Potential : Similar benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, highlighting the potential of structurally related compounds in oncological research (Osmaniye et al., 2018).

  • Molecular Docking Studies : Compounds like ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, with structural resemblance, have been subjected to molecular docking studies to understand their interaction with biological targets, which is crucial for drug design and discovery processes (Spoorthy et al., 2021).

Photophysical Properties

  • Fluorescence Studies : Studies on carboxamides with similar structures have involved examining their fluorescence spectra in various solvents, contributing to the understanding of their photophysical properties and potential applications in material science (Patil et al., 2013).

Mechanism of Action

The mechanism of action for similar compounds may be via increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

The safety and hazards of similar compounds were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Future Directions

The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells . The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .

Properties

IUPAC Name

5-chloro-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2OS2/c1-2-19-12-8(17)5-7(16)6-10(12)22-14(19)18-13(20)9-3-4-11(15)21-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGYBMYFROQNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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